molecular formula C16H16N4OS B2438426 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2310098-54-3

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2438426
CAS No.: 2310098-54-3
M. Wt: 312.39
InChI Key: LJVNQFDFPWANOA-UHFFFAOYSA-N
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Description

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a pyridine ring. This compound is of interest due to its potential pharmacological activities, particularly in the fields of antileishmanial and antimalarial research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets, including enzymes like nicotinamide phosphoribosyltransferase (nampt) and Succinate Dehydrogenase (SDH) . These enzymes play crucial roles in various biological processes, including metabolism and aging , and energy production .

Mode of Action

It’s suggested that similar compounds may form strong hydrogen bonds with their target enzymes . This interaction could potentially alter the function of the enzyme, leading to changes in the biochemical pathways they regulate.

Biochemical Pathways

For instance, NAMPT is involved in the NAD+ salvage pathway , which is crucial for cellular energy metabolism. On the other hand, SDH is a key enzyme in the citric acid cycle , which is central to aerobic energy production. Therefore, interaction with these enzymes could potentially affect these critical metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as an antileishmanial and antimalarial agent sets it apart from other similar compounds .

Properties

IUPAC Name

4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-7-15(22-10-11)16(21)18-9-12-3-4-13(17-8-12)14-5-6-19-20(14)2/h3-8,10H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNQFDFPWANOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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